molecular formula C17H10ClN5OS B2468592 2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide CAS No. 1427937-22-1

2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide

Cat. No.: B2468592
CAS No.: 1427937-22-1
M. Wt: 367.81
InChI Key: ZIMLEXDUEVLGKA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the quinoline derivative with thiosemicarbazide under acidic conditions, followed by cyclization.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated quinoline-thiadiazole intermediate in the presence of a palladium catalyst.

    Final Amidation: The final step involves the amidation of the intermediate with chloroformamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, dyes, and catalysts due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Thiadiazole Derivatives: Compounds like acetazolamide, which is used as a diuretic and anticonvulsant.

    Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.

Uniqueness

2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, a thiadiazole ring, and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(3-pyridin-3-yl-1,2,4-thiadiazol-5-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5OS/c18-14-8-12(11-5-1-2-6-13(11)20-14)16(24)22-17-21-15(23-25-17)10-4-3-7-19-9-10/h1-9H,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMLEXDUEVLGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)NC3=NC(=NS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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